Cas no 1392406-49-3 ((2R)-2-[3-(methylsulfanyl)phenyl]oxirane)
![(2R)-2-[3-(methylsulfanyl)phenyl]oxirane structure](https://ja.kuujia.com/scimg/cas/1392406-49-3x500.png)
(2R)-2-[3-(methylsulfanyl)phenyl]oxirane 化学的及び物理的性質
名前と識別子
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- 1392406-49-3
- EN300-1749452
- (2R)-2-[3-(methylsulfanyl)phenyl]oxirane
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- インチ: 1S/C9H10OS/c1-11-8-4-2-3-7(5-8)9-6-10-9/h2-5,9H,6H2,1H3/t9-/m0/s1
- InChIKey: OZJMNZXQMCNWEN-VIFPVBQESA-N
- ほほえんだ: S(C)C1=CC=CC(=C1)[C@@H]1CO1
計算された属性
- せいみつぶんしりょう: 166.04523611g/mol
- どういたいしつりょう: 166.04523611g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 138
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 37.8Ų
(2R)-2-[3-(methylsulfanyl)phenyl]oxirane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1749452-0.1g |
(2R)-2-[3-(methylsulfanyl)phenyl]oxirane |
1392406-49-3 | 0.1g |
$1357.0 | 2023-06-03 | ||
Enamine | EN300-1749452-1.0g |
(2R)-2-[3-(methylsulfanyl)phenyl]oxirane |
1392406-49-3 | 1g |
$1543.0 | 2023-06-03 | ||
Enamine | EN300-1749452-10.0g |
(2R)-2-[3-(methylsulfanyl)phenyl]oxirane |
1392406-49-3 | 10g |
$6635.0 | 2023-06-03 | ||
Enamine | EN300-1749452-0.05g |
(2R)-2-[3-(methylsulfanyl)phenyl]oxirane |
1392406-49-3 | 0.05g |
$1296.0 | 2023-06-03 | ||
Enamine | EN300-1749452-0.5g |
(2R)-2-[3-(methylsulfanyl)phenyl]oxirane |
1392406-49-3 | 0.5g |
$1482.0 | 2023-06-03 | ||
Enamine | EN300-1749452-5.0g |
(2R)-2-[3-(methylsulfanyl)phenyl]oxirane |
1392406-49-3 | 5g |
$4475.0 | 2023-06-03 | ||
Enamine | EN300-1749452-0.25g |
(2R)-2-[3-(methylsulfanyl)phenyl]oxirane |
1392406-49-3 | 0.25g |
$1420.0 | 2023-06-03 | ||
Enamine | EN300-1749452-2.5g |
(2R)-2-[3-(methylsulfanyl)phenyl]oxirane |
1392406-49-3 | 2.5g |
$3025.0 | 2023-06-03 |
(2R)-2-[3-(methylsulfanyl)phenyl]oxirane 関連文献
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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8. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
(2R)-2-[3-(methylsulfanyl)phenyl]oxiraneに関する追加情報
Comprehensive Overview of (2R)-2-[3-(methylsulfanyl)phenyl]oxirane (CAS No. 1392406-49-3)
(2R)-2-[3-(methylsulfanyl)phenyl]oxirane, with the CAS number 1392406-49-3, is a chiral epoxide compound that has garnered significant attention in the fields of organic synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique molecular structure, which includes a chiral carbon center and a sulfur-containing phenyl group. The combination of these features makes it a valuable building block for the synthesis of complex molecules and biologically active compounds.
The chiral nature of (2R)-2-[3-(methylsulfanyl)phenyl]oxirane is particularly noteworthy. Chirality, or the property of a molecule to exist in two non-superimposable mirror-image forms, is crucial in many biological processes and pharmaceutical applications. The (R) configuration of this compound ensures that it can be selectively used in asymmetric synthesis, where one enantiomer is preferentially produced over the other. This selectivity is essential for the development of enantiopure drugs, which often exhibit improved efficacy and reduced side effects compared to their racemic counterparts.
In recent years, (2R)-2-[3-(methylsulfanyl)phenyl]oxirane has been extensively studied for its potential applications in drug discovery and development. One notable area of research involves its use as an intermediate in the synthesis of neuroprotective agents. These agents are designed to protect neurons from damage caused by various neurological disorders, such as Alzheimer's disease and Parkinson's disease. The sulfur-containing phenyl group in the molecule has been shown to enhance its ability to cross the blood-brain barrier, making it a promising candidate for the development of brain-targeted therapeutics.
Another significant application of (2R)-2-[3-(methylsulfanyl)phenyl]oxirane is in the field of cancer research. Epoxides are known to be highly reactive and can undergo ring-opening reactions with nucleophiles, such as DNA bases. This reactivity has been harnessed to design prodrugs that can selectively target cancer cells. For example, researchers have synthesized derivatives of (2R)-2-[3-(methylsulfanyl)phenyl]oxirane that are activated by specific enzymes overexpressed in tumor cells, leading to the release of cytotoxic agents that can induce cell death.
The synthesis of (2R)-2-[3-(methylsulfanyl)phenyl]oxirane has also been a topic of interest in organic chemistry. Various methods have been developed to produce this compound with high enantiomeric purity. One common approach involves the use of chiral catalysts or auxiliaries to control the stereochemistry during the epoxidation reaction. Recent advancements in asymmetric catalysis have led to more efficient and environmentally friendly synthetic routes, reducing the need for hazardous reagents and minimizing waste generation.
Beyond its pharmaceutical applications, (2R)-2-[3-(methylsulfanyl)phenyl]oxirane has found use in materials science. Epoxides are widely used as monomers in the production of polymers and resins due to their ability to undergo ring-opening polymerization. The presence of a sulfur-containing phenyl group in this molecule can impart unique properties to the resulting polymers, such as enhanced thermal stability and improved mechanical strength. These properties make them suitable for various industrial applications, including coatings, adhesives, and composites.
The toxicological profile of (2R)-2-[3-(methylsulfanyl)phenyl]oxirane has also been investigated to ensure its safe use in various applications. While epoxides are generally considered reactive and potentially hazardous due to their ability to form covalent bonds with biological macromolecules, studies have shown that this compound exhibits low toxicity when used under controlled conditions. However, proper handling and storage practices are still recommended to minimize any potential risks.
In conclusion, (2R)-2-[3-(methylsulfanyl)phenyl]oxirane (CAS No. 1392406-49-3) is a versatile compound with a wide range of applications in organic synthesis, pharmaceutical research, and materials science. Its unique molecular structure and chiral nature make it an invaluable building block for the development of advanced materials and therapeutic agents. Ongoing research continues to uncover new possibilities for its use, highlighting its importance in modern scientific endeavors.
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